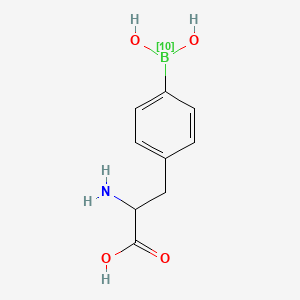

p-(10B)Boronophenylalanine

説明

Role in Boron Neutron Capture Therapy (BNCT) Principles

BNCT is a binary therapeutic strategy that hinges on two key components: a boron delivery agent and a beam of low-energy (thermal) neutrons. nih.govnumberanalytics.com The fundamental premise is to first selectively accumulate a sufficient concentration of boron-10 (B1234237) in tumor cells. Subsequently, when the tumor is irradiated with thermal neutrons, the boron-10 atoms capture these neutrons, leading to a powerful, localized nuclear reaction that destroys the cancer cells. wikipedia.orgbamsjournal.com

The efficacy of BNCT is rooted in the nuclear reaction that occurs when the stable boron-10 isotope is irradiated with low-energy thermal neutrons (<0.5 eV). nih.govwikipedia.org The ¹⁰B nucleus has a very high probability, or cross-section, for capturing these neutrons. bamsjournal.com This capture event results in the formation of an unstable intermediate nucleus, [¹¹B]*, which immediately fissions into two high-energy, high linear energy transfer (LET) particles: an alpha particle (⁴He) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus. wikipedia.orgjst.go.jpiiarjournals.org

The nuclear reaction is as follows: ¹⁰B + n (thermal) → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV numberanalytics.comwikipedia.orgresearchgate.net

The released energy is primarily kinetic, carried by the alpha particle and the lithium nucleus. These particles deposit their energy over a very short distance, approximately 5-9 micrometers, which is roughly the diameter of a single cell. wikipedia.orgbamsjournal.comjst.go.jp This highly localized energy deposition is a key advantage of BNCT, as it confines the destructive effects primarily to the cells that have taken up the boron-10, thereby minimizing damage to adjacent healthy tissues. wikipedia.orgresearchgate.net

| Particle | Energy (MeV) | Path Length in Tissue (µm) |

| Alpha (⁴He) | ~1.47 | ~9 |

| Lithium-7 (⁷Li) | ~0.84 | ~5 |

| Gamma (γ) ray | ~0.48 | - |

This table presents the approximate energy and path lengths of the particles produced in the ¹⁰B(n,α)⁷Li reaction.

The success of BNCT is critically dependent on the selective delivery of boron-10 to tumor cells. p-(10B)Boronophenylalanine is designed to exploit the increased metabolic activity of many cancer cells. isnct.net Structurally similar to the essential amino acid phenylalanine, BPA is recognized and transported into cells by specific amino acid transporters, notably the L-type amino acid transporter 1 (LAT1). isnct.netjkslms.or.krtandfonline.com

LAT1 is often overexpressed in various types of cancer cells to meet their high demand for amino acids required for rapid proliferation and protein synthesis. jkslms.or.kr This overexpression provides a biological basis for the preferential uptake of BPA by malignant cells compared to normal surrounding tissues. isnct.netnih.gov Research has shown that BPA can achieve tumor-to-blood and tumor-to-brain concentration ratios greater than 3:1, a crucial factor for effective therapy. wikipedia.orgcaymanchem.com The hypothesis is that BPA acts as a "Trojan horse," using the cell's own transport mechanisms to deliver the therapeutic boron payload. nih.gov

Historical Development and Evolution as a Boron Delivery Agent for Research Applications

The concept of using neutron capture for cancer therapy was first proposed by Gordon L. Locher in 1936. nih.govnumberanalytics.com However, the journey to find a suitable boron delivery agent has been a long and challenging one. wikipedia.org

The initial clinical trials for BNCT took place in the 1950s and early 1960s. nih.gov These early studies utilized first-generation boron compounds such as borax, boric acid, and sodium pentaborate. iiarjournals.orgnih.gov Unfortunately, these compounds exhibited poor tumor specificity and low accumulation in target tissues, leading to unsatisfactory therapeutic outcomes and the cessation of these initial trials. iiarjournals.orgnih.govnih.gov The primary failure was the inability of these simple boron compounds to selectively concentrate in tumors, a critical requirement for successful BNCT. nih.gov

The landscape of BNCT research shifted significantly with the development of second-generation boron compounds. p-Boronophenylalanine (BPA) was first synthesized in 1958 by Snyder et al. iiarjournals.orgnih.gov Its potential as a boron delivery agent was recognized due to its structural similarity to phenylalanine, suggesting it could be actively transported into metabolically active cells. isnct.net

A pivotal moment came in 1987 when Japanese researcher Yutaka Mishima and his team demonstrated the effective use of BPA for the BNCT of malignant melanoma. wikipedia.orgisnct.net Their work showed that BPA could selectively accumulate in melanoma cells, which have a high demand for aromatic amino acids as precursors for melanin (B1238610) synthesis. nih.gov This success revitalized interest in BNCT and established BPA as a leading candidate for a boron delivery agent. wikipedia.org Subsequent research expanded its application to other tumors, including gliomas and head and neck cancers, based on its uptake via overexpressed amino acid transporters. frontiersin.orgaacrjournals.org

Initial research and early clinical applications often utilized a racemic mixture of BPA, containing both the D- and L-enantiomers. sciforschenonline.org However, further investigation revealed the importance of stereochemistry in the compound's biological activity. Natural amino acids exist in the L-form, and it was hypothesized that the L-enantiomer of BPA would be more readily recognized and transported by cellular mechanisms. helsinki.fi

Subsequent studies confirmed this hypothesis. Research demonstrated that the L-isomer of BPA is preferentially accumulated in melanoma cells compared to the D-isomer. nih.govaacrjournals.org This finding was significant as it indicated that the uptake was not due to simple diffusion but was mediated by a specific, carrier-dependent transport process that favors the L-form. aacrjournals.orghelsinki.fi The enzymatic synthesis of the pharmacologically active L-enantiomer (L-BPA) was a crucial step forward, and L-BPA has since been the form predominantly used in clinical research to maximize tumor uptake and therapeutic efficacy. sciforschenonline.orgmdpi.com

特性

CAS番号 |

74923-16-3 |

|---|---|

分子式 |

C9H12BNO4 |

分子量 |

208.21 g/mol |

IUPAC名 |

2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid |

InChI |

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/i10-1 |

InChIキー |

NFIVJOSXJDORSP-LMANFOLPSA-N |

異性体SMILES |

[10B](C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

正規SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

製品の起源 |

United States |

Synthesis and Isotopic Enrichment of P 10b Boronophenylalanine

Methodologies for Chemical Synthesis

The synthesis of the boronophenylalanine (BPA) molecule can be approached through various routes, which can be broadly categorized into conventional methods that often produce a racemic mixture and more advanced stereoselective methods designed to yield the biologically active L-enantiomer.

The earliest reported synthesis of BPA was developed by Snyder et al. semanticscholar.orgmdpi.com. This foundational method involves the reaction of a boron-containing benzyl (B1604629) bromide with a synthetic equivalent of the amino acid group. Specifically, it features the reaction of 4-dihydroxyborylbenzyl bromide with diethyl acetamidomalonate, followed by alkaline hydrolysis and decarboxylation semanticscholar.orgresearchgate.net. While pioneering, this route was associated with modest yields, often not exceeding 40% based on the starting p-tolylboronic acid semanticscholar.org.

These conventional methods are crucial for producing BPA, but they typically result in a racemic mixture of D- and L-isomers. The separation of these isomers can be achieved, for example, by converting the amino acids into their ethyl esters and then using the proteolytic enzyme chymotrypsin (B1334515) for selective hydrolysis of the L-isomer semanticscholar.org.

Given that the L-enantiomer of BPA is believed to be more biologically active, significant effort has been dedicated to developing stereoselective or asymmetric synthetic routes that directly produce L-BPA, thus avoiding the need for challenging resolutions of racemic mixtures. osti.gov

Another major strategy for L-BPA synthesis involves the direct introduction of the dihydroxyboryl group onto a pre-existing L-phenylalanine scaffold. This is advantageous as it utilizes commercially available enantiomeric amino acids and minimizes transformations after the ¹⁰B isotope has been incorporated semanticscholar.org. A key example of this approach is the Palladium-catalyzed cross-coupling reaction of a protected L-4-iodophenylalanine with a diboronic acid reagent, followed by the removal of protecting groups. This method has been reported to produce L-BPA in a 53% yield based on the starting amino acid semanticscholar.org.

| Synthetic Approach | Key Steps | Product | Reported Yield |

| Conventional (Snyder et al.) | Alkylation of diethyl acetamidomalonate with 4-dihydroxyborylbenzyl bromide, followed by hydrolysis and decarboxylation. semanticscholar.org | DL-BPA | < 40% semanticscholar.org |

| Improved Conventional | Six-step synthesis starting from 4-bromobenzaldehyde. osti.gov | DL-BPA | 49% (overall) osti.gov |

| Stereoselective (Hybrid) | Enantioselective alkylation of a chiral glycine (B1666218) equivalent followed by enzymatic hydrolysis. tandfonline.comoup.com | L-BPA | 22% (overall) semanticscholar.org |

| Stereoselective (Cross-Coupling) | Pd-catalyzed cross-coupling of protected L-4-iodophenylalanine with a diboronic acid reagent. semanticscholar.org | L-BPA | 53% semanticscholar.org |

Isotopic Enrichment Techniques for Boron-10 (B1234237) Integration

The therapeutic effect of BNCT relies on the nuclear capture reaction of ¹⁰B atoms with thermal neutrons. google.comfrontiersin.org Natural boron consists of two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 19.9% and 80.1%, respectively google.comnewdrugapprovals.org. To maximize the therapeutic potential, BPA must be enriched with the ¹⁰B isotope. This requires starting the synthesis with a ¹⁰B-enriched precursor.

The production of pharmaceutical-grade ¹⁰B compounds begins with highly enriched ¹⁰B raw materials, which are manufactured in a small number of specialized facilities capable of separating the boron isotopes jsnct.jp. The most common starting material for ¹⁰B-BPA synthesis is ¹⁰B-enriched boric acid ([¹⁰B]boric acid) google.com.

The integration of the ¹⁰B isotope into the final BPA molecule is achieved by using this enriched boric acid to synthesize a key boron-containing reactant. A novel synthetic method involves the preparation of [¹⁰B]pinacolborane from [¹⁰B]boric acid. This process includes a substitution reaction with an alcohol like pinacol, followed by a reduction step. The resulting [¹⁰B]pinacolborane can then be used in subsequent cross-coupling reactions to introduce the ¹⁰B-boronic acid group onto the phenylalanine precursor google.com. Another strategy involves the reaction of (S)-N-tert-butoxycarbonyl-4-iodophenylalanine with tributyl ¹⁰borate to produce the ¹⁰B-enriched final compound newdrugapprovals.org. The key is to introduce the ¹⁰B atom at a late stage in the synthesis if possible, to maximize the preservation of the expensive isotope semanticscholar.org.

Optimization of Reaction Yields and Purity for Research Applications

For both research and potential clinical use, achieving high yields and exceptional purity of ¹⁰B-BPA is critical. Optimization strategies focus on improving the efficiency of individual reaction steps and ensuring the chemical and enantiomeric purity of the final product.

Improving reaction yields often involves the careful selection of protecting groups for the boronic acid and amino acid functionalities. As mentioned, protecting the dihydroxyboryl group as a cyclic boronate ester (e.g., with pinacol) can prevent degradation under certain reaction conditions and improve yields compared to using the unprotected boronic acid semanticscholar.org. The choice of catalysts, solvents, and reaction conditions in cross-coupling reactions is also a critical area for optimization to maximize the formation of the desired carbon-boron bond semanticscholar.org.

The purity of the final ¹⁰B-BPA product is rigorously assessed to ensure it is free from starting materials, reagents, and synthetic by-products. High-performance liquid chromatography (HPLC) is a standard method for determining chemical purity. It can be coupled with techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) to specifically detect and quantify boron-containing compounds and impurities nih.gov. This dual-detection method is effective for resolving BPA from common residual impurities such as phenylalanine and tyrosine and can also identify degradation products that may form during storage nih.gov. For enantiomerically pure L-BPA, optical purity is a key parameter, which can be assessed by chiral chromatography or other methods to ensure the absence of the D-isomer nih.gov.

Cellular and Subcellular Dynamics of P 10b Boronophenylalanine

Mechanisms of Cellular Uptake in Vitro

The transport of BPA into cells is not a passive process but is facilitated by various amino acid transporter systems. nih.gov Research has demonstrated that as an amino acid analog, BPA utilizes these transporters to gain entry into cancer cells, which often exhibit upregulated amino acid transport to meet their high metabolic demands for proliferation. researchgate.netresearchgate.net The primary transporters identified in the uptake of BPA are the L-type Amino Acid Transporter 1 (LAT1), L-type Amino Acid Transporter 2 (LAT2), and the ATB0,+ amino acid transporter. nih.govnih.gov

L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter that facilitates the exchange of large neutral amino acids, such as leucine (B10760876) and phenylalanine, across the cell membrane. nih.govnih.gov LAT1 is frequently overexpressed in a variety of aggressive malignancies, making it a key target for the selective delivery of therapeutic agents like BPA to tumor cells. researchgate.netnih.gov Structurally, LAT1 is a light chain subunit that forms a heterodimeric complex with a heavy chain subunit, 4F2hc (CD98), which is essential for its proper localization and stability at the plasma membrane. nih.govnih.gov

Studies have consistently shown that LAT1 is a primary and high-affinity transporter for BPA. nih.govnih.govnih.gov The uptake of BPA via LAT1 is a critical factor in achieving a therapeutic concentration of ¹⁰B within cancer cells. researchgate.netresearchgate.net The rate of BPA uptake has been shown to be positively correlated with the amount of LAT1 protein expressed in cancer cell lines. windows.net

L-type Amino Acid Transporter 2 (LAT2), or SLC7A8, is another member of the L-system of amino acid transporters. solvobiotech.com Unlike LAT1, which has a more restricted expression pattern, LAT2 is more ubiquitously expressed in the body. solvobiotech.com While LAT1 preferentially transports large neutral amino acids, LAT2 has a broader substrate specificity, accommodating both small and large neutral amino acids. solvobiotech.com

The ATB0,+ (SLC6A14) transporter is another key player in the cellular uptake of BPA. nih.govnih.gov This transporter is notable for its broad substrate selectivity, transporting all neutral and cationic amino acids (with the exception of glutamate (B1630785) and aspartate) in a sodium- and chloride-dependent manner. windows.net

Studies have demonstrated that ATB0,+ transports BPA, and its contribution to the total uptake becomes particularly significant at higher concentrations of BPA. nih.govwindows.net This suggests a dual-transporter model where LAT1 is the primary transporter at lower, physiological concentrations, while ATB0,+ plays an increasingly important role at the higher concentrations that may be achieved during therapeutic administration. windows.netmdpi.com

While LAT1, LAT2, and ATB0,+ are the most well-characterized transporters for BPA, research suggests that the complete picture of its cellular uptake may be more complex. The transport of BPA is generally understood to be mediated by systems responsible for the transport of neutral amino acids. nih.gov The initial rapid uptake of BPA followed by a more linear accumulation phase suggests the involvement of multiple transport mechanisms with different kinetics. allenpress.com

The following table summarizes the kinetic parameters of the primary transporters involved in BPA uptake, as determined in studies using Xenopus oocytes for functional expression of the human transporters. windows.net

| Transporter | Km (μM) |

| LAT1 | 20.3 ± 0.8 |

| LAT2 | 88.3 ± 5.6 |

| ATB0,+ | 137.4 ± 11.7 |

This table presents the Michaelis-Menten constant (Km) for p-(10B)Boronophenylalanine uptake by LAT1, LAT2, and ATB0,+. A lower Km value indicates a higher affinity of the transporter for the substrate.

The uptake of BPA is not solely dependent on the expression of specific transporters but is also influenced by the composition and concentration of other amino acids in the extracellular environment. nih.govallenpress.com This is due to the competitive nature of transport and the phenomenon of trans-stimulation.

Competition for transport can occur when other amino acids that are also substrates for LAT1, LAT2, or ATB0,+ are present in the extracellular medium. For instance, simultaneous incubation of BPA with L-tyrosine has been shown to decrease boron uptake in gliosarcoma cells. researchgate.net

Conversely, a phenomenon known as trans-stimulation can enhance BPA uptake. This occurs when cells are preloaded with an amino acid that is a substrate for the same transporter as BPA. The efflux of the preloaded intracellular amino acid can drive the influx of extracellular BPA. Studies have shown that pre-accumulated amino acids, transported by either the L or A system, can stimulate the transport of BPA. nih.govallenpress.com For example, pre-incubation of gliosarcoma cells with L-tyrosine resulted in an increased accumulation of BPA. researchgate.net This suggests that the intracellular amino acid pool can significantly modulate the rate of BPA uptake.

Effects of Temperature on Cellular Uptake and Efflux Kinetics

The cellular transport of this compound (BPA) is an active, carrier-mediated process that is significantly influenced by temperature. allenpress.com Studies investigating the kinetics of BPA transport have demonstrated a clear temperature dependence for both the uptake and efflux of the compound in tumor cells. allenpress.comnih.gov

In vitro experiments with rat 9L gliosarcoma cells revealed that the uptake of BPA is considerably higher at a physiological temperature of 37°C compared to a reduced temperature of 21°C. allenpress.com After a 240-minute incubation period, the intracellular boron concentration was approximately 81% higher at 37°C than at 21°C, indicating that a metabolically active process, rather than simple diffusion, governs the influx of BPA into the cell. allenpress.com

Similarly, the efflux of BPA from cells is also temperature-sensitive. When 9L gliosarcoma cells preloaded with BPA were transferred to a boron-free medium, the rate of BPA efflux was substantially faster at 37°C than at 21°C. In one study, after 120 minutes, cells at 37°C retained only 2.5% of their initial boron content, whereas cells at the lower temperature of 21°C retained a significant 57.2%. allenpress.com This pronounced difference underscores that the movement of BPA out of the cell is not a passive process but is mediated by transport systems with kinetics that are dependent on ambient temperature. allenpress.com The lack of temperature dependence on the efflux of boric acid in control experiments provides indirect evidence that BPA is not significantly degraded to boric acid within the cell during these experiments. allenpress.com

Efflux Mechanisms from Intracellular Compartments

The efflux of this compound from intracellular compartments is an active, carrier-mediated process, similar to its uptake. allenpress.comnih.gov Once BPA accumulates inside the cell, its removal is not governed by passive diffusion but by specific transport systems. allenpress.com The rapid elimination of boron from cells observed in some studies suggests that a large fraction of intracellular BPA remains unbound and is susceptible to transport out of the cell. nih.gov

The primary transporters implicated in BPA transport are the L-type amino acid transporters, specifically LAT1 and LAT2, as well as ATB0,+. nih.govsemanticscholar.orgwindows.netnih.govresearchgate.net These transporters are bidirectional, meaning they can facilitate the movement of their substrates both into and out of the cell, depending on the concentration gradients of the amino acids they transport. nih.gov The efflux process is driven by the exchange of intracellular BPA with other amino acids present in the extracellular medium. nih.gov Therefore, the composition and concentration of amino acids in the extracellular environment play a crucial role in modulating the rate of BPA efflux. allenpress.comnih.gov

Role of Antiport Mechanisms in Efflux

The L-type amino acid transport system (System L), which is a key mediator of BPA uptake, functions primarily as an obligatory exchange mechanism, also known as an antiport system. nih.govnih.gov This means that the transporter facilitates a one-to-one exchange of amino acids across the cell membrane. For BPA to be transported out of the cell via System L, an extracellular amino acid must be simultaneously transported into the cell. nih.gov

Research has shown that the efflux of BPA is stimulated by the presence of other neutral amino acids in the extracellular medium, which serve as substrates for the antiport mechanism. nih.gov The L-system transporter, particularly LAT1 which is often overexpressed in cancer cells, exchanges intracellular BPA for extracellular amino acids. nih.govnih.gov This mechanism is crucial for maintaining the amino acid homeostasis of the cell but also contributes to the clearance of BPA from the intracellular environment once the extracellular concentration of BPA decreases. nih.gov The transport process can be further stimulated by amino acids that have been pre-accumulated in the cell by either the L or A amino acid transport systems. nih.gov

Subcellular Localization of Boron-10 (B1234237) from this compound

The ultimate biological effectiveness of the ¹⁰B(n,α)⁷Li reaction is critically dependent on the precise location of the boron-10 atoms within the cell at the moment of neutron irradiation. nih.govnih.gov Because the high-energy alpha and lithium-7 (B1249544) particles produced have a very short path length of approximately 5–9 µm (roughly one cell diameter), their destructive capacity is confined to the immediate vicinity of the boron atom. nih.govfrontiersin.orgmdpi.com Therefore, understanding the subcellular distribution of boron delivered by BPA is essential for predicting and optimizing its therapeutic efficacy. nih.govnih.gov

Intracellular Distribution Patterns within Various Cell Types

Studies using advanced imaging techniques, such as ion microscopy with cryogenic sample preparation to minimize the redistribution of diffusible species, have been employed to map the intracellular location of boron from BPA. nih.gov In rat 9L gliosarcoma cells, these investigations have revealed that boron delivered by BPA distributes in a relatively homogeneous pattern throughout the cell. nih.gov

Similarly, in human T98G glioblastoma cells, analysis has identified three discernible subcellular regions: the nucleus, a mitochondria-rich perinuclear cytoplasmic region, and the remaining cytoplasm. Even in these distinct regions, the boron signal from BPA did not show significant discrete localization. nih.gov While some heterogeneity can be observed at the tissue level, the distribution within an individual cancer cell tends to be widespread. nih.gov

Specific Localization in Cellular Organelles (e.g., Nucleus, Cytoplasm, Mitochondria, Endo-/Lysosomes)

Detailed analysis of subcellular fractions has provided further insight into the distribution of boron from BPA among different organelles. nih.gov The general finding across multiple studies is that BPA does not selectively accumulate in any single organelle. nih.gov

Cytoplasm: The cytoplasm is considered the primary location for BPA accumulation. researchgate.net

Nucleus: While some models consider the nucleus to be excluded, other direct imaging studies show a boron signal within the nucleus, consistent with a homogeneous distribution throughout the cell. nih.govresearchgate.net

Mitochondria, Lysosomes, and Microsomes: Data from subcellular fractionation of 9L cells shows the presence of boron in the mitochondria, lysosomes, and microsomes, as well as in the cytosome fraction. nih.gov

Crucially, the distribution is largely non-specific, meaning BPA does not concentrate in organelles that are considered most critical for cell survival, such as the nucleus. nih.gov A significant portion of the intracellular BPA is believed to be unbound within the cytosol. nih.gov

Microdosimetric Implications of Subcellular Localization for Biological Efficacy

Microdosimetry, the study of energy deposition in microscopic structures, is essential for understanding the biological effectiveness of BPA-mediated therapy. nih.gov The boron dose alone is not a sufficient predictor of efficacy; the specific microdistribution of the ¹⁰B atoms is a critical factor. nih.govresearchgate.net

The relatively homogeneous distribution of BPA throughout the cell, including the cytoplasm and nucleus, has significant microdosimetric consequences. nih.gov If boron were to concentrate solely in a non-critical region like the cytoplasm, the high-energy particles might not reach and damage the cell nucleus, which contains the cell's DNA and is a primary target for radiation-induced cell death. researchgate.net Conversely, a uniform distribution ensures that the destructive nuclear reactions can occur throughout the cell volume, increasing the probability of damaging critical targets, regardless of where the reaction is initiated. nih.govresearchgate.net

Intrinsic and Extrinsic Factors Influencing Cellular Accumulation and Retention

The cellular uptake and retention of this compound (BPA), a critical determinant of the efficacy of Boron Neutron Capture Therapy (BNCT), are governed by a complex interplay of various intrinsic and extrinsic factors. These factors dictate the concentration of boron-10 within target cancer cells, thereby influencing the therapeutic outcome. Key among these are the specific characteristics of the cell type, its metabolic condition, and the surrounding biochemical environment, including the presence of other amino acids that can modulate transporter activity.

Cell Type Specificity and Metabolic State Differences

The accumulation of this compound is highly dependent on the cell type, primarily due to the differential expression of amino acid transporters on the cell surface. oup.com The L-type amino acid transporter 1 (LAT1) has been identified as the principal transporter responsible for BPA uptake into cancer cells. researchgate.netnih.gov LAT1 is frequently overexpressed in various types of malignant tumors to meet the increased demand for essential amino acids required for rapid proliferation and growth. oup.comresearchgate.net This overexpression provides a mechanism for the selective accumulation of BPA, an amino acid analog, in tumor cells compared to normal tissues. researchgate.net

Research has demonstrated a positive correlation between the amount of LAT1 protein in cancer cell lines and their capacity for BPA uptake. nih.govwindows.net For instance, studies have compared different cancer cell lines, revealing that those with higher LAT1 expression levels exhibit greater BPA accumulation. nih.govwindows.net The expression of other transporters, such as ATB⁰,⁺, can also contribute to BPA uptake, particularly at higher BPA concentrations. researchgate.netnih.govnih.gov However, at clinically relevant concentrations, LAT1 expression is considered the major determinant. nih.govnih.gov

The metabolic state of the tumor also plays a crucial role. The altered metabolism in cancer cells, characterized by increased nutrient requirements, drives the upregulation of transporters like LAT1. nih.gov Furthermore, the uptake of BPA has been shown to vary not just between different cancer types, such as gliomas, melanomas, and head and neck cancers, but also within a single tumor. nih.govnih.gov Variations in boron concentration within a tumor can be largely attributed to differences in the density of viable tumor cells, as necrotic or non-tumor tissues within a sample will not exhibit the same uptake characteristics. nih.gov Studies comparing glioma stem-like cells with the broader cancerous cell population have also shown differences in BPA uptake, with cancerous cells generally showing significantly higher accumulation. nih.gov

| Cell Line | Cancer Type | Relative LAT1 Protein Amount | Relative BPA Uptake |

|---|---|---|---|

| FLC-4 | Hepatocellular Carcinoma | Low | Low |

| MCF-7 | Breast Cancer | Medium | Medium |

| MIA PaCa-2 | Pancreatic Cancer | Medium | Medium |

| HeLa S3 | Cervical Cancer | High | High |

| T3M4 | Pancreatic Cancer | High | High |

This table is based on data indicating a positive correlation between LAT1 protein levels and BPA uptake, as described in research by Wongthai et al. nih.govwindows.net

Trans-stimulation Effects on Boronophenylalanine Accumulation

The transport of this compound into cells via LAT1 is an exchange mechanism, where the influx of one amino acid is coupled with the efflux of another. This process, known as trans-stimulation, can be leveraged to potentially enhance the intracellular accumulation of BPA. Pre-loading cells with a LAT1 substrate, such as L-tyrosine or L-phenylalanine, can increase the intracellular concentration of this amino acid, which then stimulates the transporter to increase the uptake of extracellularly available BPA in exchange for the efflux of the pre-loaded amino acid. nih.gov

The effectiveness of trans-stimulation, however, appears to be highly cell-type specific and may depend on the specific proteome and metabolic wiring of the cancer cells. mdpi.com Some studies have reported a significant increase in BPA uptake following pre-treatment with L-tyrosine. For example, a study on the A549 human lung carcinoma cell line observed a statistically significant 1.24-fold increase in BPA uptake after pre-incubation with a 5 mM L-tyrosine solution. nih.gov Similarly, an enhancing effect was noted in normal V79-4 cells, with L-tyrosine pre-treatment leading to a 2.04-fold increase in BPA uptake. nih.gov

Conversely, other research has found the trans-stimulation effect to be less pronounced or absent in different cell lines. In a study involving two head and neck squamous cell carcinoma (HNSCC) cell lines, pre-incubation with L-tyrosine did not lead to a statistically significant increase in boron uptake compared to non-stimulated controls. mdpi.comdntb.gov.ua The authors suggested that this might be related to the differentiation state of the tumor cells, which could influence LAT-1 expression. mdpi.com Likewise, other researchers have reported that human hepatocellular carcinoma cells and some melanoma cells did not show a significantly increased boron content after trans-stimulation. mdpi.com These variable findings underscore that while trans-stimulation is a valid biological mechanism, its application for enhancing BPA uptake is not universally effective across all cancer types. nih.govmdpi.com

| Cell Line | Cell Type | Pre-Treatment Amino Acid | Observed Effect on BPA Uptake | Fold Increase (if reported) |

|---|---|---|---|---|

| A549 | Human Lung Carcinoma | L-Tyrosine | Significant Increase | 1.24 ± 0.47 |

| V79-4 | Chinese Hamster Lung (Normal) | L-Tyrosine | Significant Increase | 2.04 ± 0.74 |

| V79-4 | Chinese Hamster Lung (Normal) | L-Phenylalanine | Significant Increase | 1.46 ± 0.06 |

| HNSCC | Head and Neck Squamous Cell Carcinoma | L-Tyrosine | No Significant Increase | Not significant |

| B16F1 Melanoma | Mouse Melanoma | L-Tyrosine | Increase | 1.8–2.7 |

| GS-9L Gliosarcoma | Rat Gliosarcoma | L-Tyrosine | Increase | ~2.0 |

This table collates findings from multiple studies investigating the impact of trans-stimulation on BPA uptake. nih.govmdpi.comdntb.gov.ua

Pre Clinical Investigations of P 10b Boronophenylalanine

In Vitro Studies

The effectiveness of Boron Neutron Capture Therapy (BNCT) is critically dependent on the selective accumulation of ¹⁰B in tumor cells. The compound p-(¹⁰B)Boronophenylalanine (BPA) is designed to exploit the increased amino acid metabolism of cancer cells, leading to its preferential uptake in malignant tissues. In vitro studies have been instrumental in quantifying the cellular accumulation of BPA and determining the resulting intracellular boron concentrations in various cancer cell lines.

Research has consistently shown that the uptake of BPA by cancer cells is both time- and concentration-dependent. For instance, in gastric cancer cell lines, boron concentration increases with both the duration of exposure and the concentration of BPA in the culture medium. frontiersin.org Similarly, studies on human glioblastoma and head and neck cancer cell lines have demonstrated a progressive increase in intracellular boron levels over time following incubation with BPA. mdpi.comnih.gov This accumulation is primarily mediated by specific amino acid transporters, notably the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells. nih.gov The affinity of BPA for these transporters facilitates its transport across the cell membrane. nih.govnih.gov

In melanoma cells, it has been demonstrated that BPA can concentrate ¹⁰B to a level as high as 11 times that of the surrounding medium, highlighting its significant potential for creating a high intracellular boron concentration. nih.gov Studies on osteosarcoma cells have also confirmed their capacity for adequate BPA accumulation. nih.govresearchgate.net The following table summarizes the findings from various in vitro studies on the cellular accumulation of BPA in different cancer cell lines.

Table 1: Cellular Accumulation of p-(¹⁰B)Boronophenylalanine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | Boron Concentration (µg/10⁷ cells) |

|---|---|---|---|

| MKN45 | Gastric Cancer | 1 | 0.42 - 0.66 |

| MKN45 | Gastric Cancer | 3 | 1.15 - 1.70 |

| U87 | Glioblastoma | 1 - 7 | Time-dependent increase |

| GL261 | Glioblastoma | 1 - 7 | Time-dependent increase |

This table is interactive. You can sort the columns by clicking on the headers.

The cytotoxic potential of p-(¹⁰B)Boronophenylalanine is primarily realized when it is combined with neutron irradiation in the context of BNCT. By itself, BPA exhibits limited toxicity to cancer cells. However, upon irradiation with thermal neutrons, the ¹⁰B atoms within the BPA molecules capture neutrons, leading to a nuclear fission reaction that releases high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. These particles have a very short range, approximately the diameter of a single cell, which allows for highly localized and potent cell killing. aesj.net

In vitro studies have consistently demonstrated the significant enhancement of cell killing when BPA-loaded cancer cells are exposed to neutron beams. For example, in malignant melanoma cells, the presence of BPA markedly increases the cell-killing effect of thermal neutron irradiation. nih.gov The Do value, a measure of radiation sensitivity, was found to be significantly lower for cells treated with BPA and neutrons compared to neutrons alone, indicating a greater cell-killing efficacy. nih.gov

Similar cytotoxic effects have been observed in other cancer cell lines. Studies on hepatocellular carcinoma cells have shown significant cytotoxicity when BPA is combined with neutron irradiation. researchgate.net Furthermore, research on human melanoma cell lines with varying sensitivities to X-rays revealed that BPA-mediated BNCT was effective in inactivating both X-ray sensitive and resistant cells, suggesting that the mechanism of cell killing in BNCT is distinct from that of conventional radiotherapy. nih.gov

Table 2: In Vitro Cytotoxicity of p-(¹⁰B)Boronophenylalanine with Neutron Irradiation

| Cell Line | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Malignant Melanoma | Melanoma | BPA + Thermal Neutrons | Marked increase in cell killing effect |

| P-39 (X-ray sensitive) | Melanoma | BPA + Thermal Neutrons | High lethal effect |

| G-361 (X-ray resistant) | Melanoma | BPA + Thermal Neutrons | High lethal effect |

| Human Salivary Gland Tumour | Salivary Gland Tumour | BPA + Proton Beams | Significant increase in relative biological effectiveness |

| Osteosarcoma | Osteosarcoma | BPA + Proton Beams | Enhanced sensitivity to proton therapy |

| Tongue Squamous Cell Carcinoma | Head and Neck Cancer | BPA + Proton Beams | Enhanced sensitivity to proton therapy |

This table is interactive. You can sort the columns by clicking on the headers.

The interaction of p-(¹⁰B)Boronophenylalanine with neutron irradiation at the cellular level is the cornerstone of BNCT's therapeutic effect. The high-LET alpha particles and lithium-7 nuclei produced from the ¹⁰B(n,α)⁷Li reaction are densely ionizing, meaning they deposit a large amount of energy over a very short distance. nih.gov This results in complex and severe damage to critical cellular components, particularly DNA.

The biological effectiveness of BNCT is often quantified by the Compound Biological Effectiveness (CBE) factor, which reflects the combined effect of the boron compound and the neutron beam. Experimental studies have determined CBE values for BPA in various cancer cell lines, providing a basis for treatment planning. For melanoma, the CBE values for the ¹⁰B(n,α)⁷Li reaction have been reported to range from 2.5 to 3.3. mdpi.com

Recent research has also explored the combination of BPA-mediated neutron capture with other forms of radiation, such as proton beam therapy. These studies have shown that the thermal neutrons generated during proton irradiation can trigger boron neutron capture reactions, leading to an enhanced cell-killing effect. emjreviews.com This suggests potential synergistic interactions that could broaden the applications of BPA in radiotherapy.

The high-LET radiation generated during BPA-mediated BNCT induces a spectrum of DNA damage that is qualitatively different from that caused by low-LET radiation like X-rays. The dense ionization tracks of alpha particles and lithium-7 nuclei can create clustered DNA damage, where multiple lesions such as base damage, single-strand breaks (SSBs), and double-strand breaks (DSBs) are formed in close proximity within the DNA helix. nih.govnih.gov This type of complex damage is particularly challenging for the cell's repair machinery to resolve accurately.

The primary mechanism of cell killing in BNCT is attributed to the induction of irreparable DNA DSBs. iiarjournals.org In response to this damage, cells activate their DNA damage response (DDR) pathways. Studies have indicated that the choice of repair pathway can be tumor-type specific. frontiersin.org For instance, in a thyroid carcinoma cell line, homologous recombination repair was identified as the primary pathway activated following BNCT. mdpi.com In contrast, research on a human melanoma cell line suggested the involvement of both non-homologous end joining (NHEJ) and homologous recombination. frontiersin.org

The complexity of the DNA damage induced by BNCT can overwhelm the cellular repair capacity, leading to genomic instability and ultimately, cell death. frontiersin.org The interaction of BPA-BNCT with cellular repair mechanisms is an active area of research, with the potential for combining BNCT with inhibitors of DNA repair to further enhance its therapeutic efficacy. mdpi.com

Radiobiological Interactions with Neutron Irradiation at the Cellular Level

In Vivo Studies Using Animal Models

In vivo studies using animal models are essential for understanding the biodistribution and pharmacokinetics of p-(¹⁰B)Boronophenylalanine, providing critical data on its accumulation in tumors versus normal tissues. These studies are crucial for determining the optimal timing for neutron irradiation to maximize the therapeutic ratio.

Pharmacokinetic analyses in rats have shown that after intravenous injection, the boron concentration in the blood decreases in a time-dependent manner. frontiersin.org One study reported a biphasic decrease with half-lives of the two components being 0.7-3.7 hours and 7.2-12.0 hours, respectively. isnct.netnih.gov In cell-derived xenograft models of hepatocellular carcinoma, BPA demonstrated tumor-specific targeting, with tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios exceeding 2 and 4, respectively, at 2 hours post-injection, followed by rapid systemic clearance. researchgate.net

Studies in glioma-bearing mouse models have also provided detailed insights into the biodistribution of BPA. These investigations have measured boron concentrations in tumors, blood, and various organs at different time points after administration. nih.gov The results generally show preferential accumulation in the tumor tissue compared to the surrounding normal brain and other organs. nih.govnih.gov For example, in a mouse model with subcutaneous adenocarcinoma, the maximum L-BPA content in the tumor was observed 1.5 hours after administration. nih.gov The following tables summarize the biodistribution data from representative in vivo studies.

Table 3: Biodistribution of p-(¹⁰B)Boronophenylalanine in a Glioma Orthotopic Xenograft Mouse Model

| Time Post-Injection (hours) | Tissue | Boron Concentration (µg/g) (Median) | Tumor-to-Blood Ratio (Median) |

|---|---|---|---|

| 1 | Tumor | 10.5 | 0.8 |

| 1 | Brain | 3.2 | 0.2 |

| 1 | Blood | 13.1 | - |

| 2.5 | Tumor | 8.9 | 1.1 |

| 2.5 | Brain | 3.0 | 0.4 |

| 2.5 | Blood | 8.1 | - |

| 5 | Tumor | 6.8 | 1.5 |

| 5 | Brain | 2.5 | 0.6 |

| 5 | Blood | 4.5 | - |

This table is interactive. You can sort the columns by clicking on the headers.

Table 4: Biodistribution of p-(¹⁰B)Boronophenylalanine in a Mouse Model with Subcutaneous Adenocarcinoma

| Time Post-Injection (hours) | Tissue | Mean Boron Concentration (µg/g) |

|---|---|---|

| 1.5 | Tumor | 142.0 ± 4.41 |

| 1.5 | Blood | 25.3 ± 1.54 |

| 1.5 | Liver | 19.8 ± 1.21 |

| 1.5 | Kidney | 45.1 ± 2.76 |

| 3 | Tumor | 89.1 ± 5.45 |

| 3 | Blood | 15.4 ± 0.94 |

| 6 | Tumor | 42.9 ± 2.62 |

| 6 | Blood | 9.9 ± 0.61 |

| 24 | Tumor | 9.9 ± 0.61 |

This table is interactive. You can sort the columns by clicking on the headers.

Microdistribution and Heterogeneity of Boron-10 (B1234237) at the Tissue Level

The efficacy of Boron Neutron Capture Therapy (BNCT) is critically dependent on the selective accumulation of Boron-10 (¹⁰B) within tumor cells while minimizing its concentration in surrounding healthy tissues. Pre-clinical studies utilizing p-(10B)Boronophenylalanine (BPA) have extensively investigated its distribution at the microscopic level, revealing significant heterogeneity. Advanced imaging techniques such as dynamic secondary ion mass spectrometry (SIMS) and neutron autoradiography have been instrumental in visualizing the localization of ¹⁰B in cells and tissues. nih.govfrontiersin.org

SIMS analysis has successfully produced images showing the distribution of ¹⁰B at parts-per-million levels within individual cells and across different regions of normal and tumor-bearing brain tissue. nih.gov These studies have identified regions with both high and low concentrations of ¹⁰B and even "hotspots" of accumulation in normal brain areas. nih.gov Investigations in cultured tumor cells incubated with BPA have further confirmed the intracellular localization of ¹⁰B. nih.gov

Neutron autoradiography provides a quantitative method to determine boron concentration by analyzing the density of nuclear tracks on a detector placed over a tissue section. frontiersin.org This technique allows for the creation of detailed maps of boron distribution, highlighting the variability in uptake among different tissue types and even within the same tumor. For instance, studies have shown that the spatial organization of cells in three-dimensional tumor spheroids can influence the diffusion and uptake of BPA compared to two-dimensional cell monolayers. mdpi.com This heterogeneity is a crucial factor, as a sufficient number of ¹⁰B atoms, estimated to be around 10⁹ per cancer cell, is required for a therapeutic effect. mdpi.com The inherent heterogeneity of tumors as they progress can lead to varied molecular signatures and differential uptake of boron carriers among cancer cells. mdpi.com

| Imaging Technique | Key Findings on ¹⁰B Microdistribution | References |

| Dynamic Secondary Ion Mass Spectrometry (SIMS) | - Visualizes ¹⁰B distribution at ppm levels in cells and tissues.- Identifies regions of high and low ¹⁰B concentration.- Reveals "hotspots" of ¹⁰B in normal brain tissue.- Confirms intracellular localization of ¹⁰B. | nih.gov |

| Neutron Autoradiography | - Quantitatively measures boron concentration via nuclear track density.- Creates detailed maps of heterogeneous boron distribution.- Shows influence of 3D cellular organization on BPA uptake. | frontiersin.orgmdpi.com |

Evaluation of Biological Response in Tumor Models

Pre-clinical studies in various tumor models have been crucial in evaluating the biological response to BNCT using BPA. These investigations aim to determine the therapeutic efficacy and to understand the factors influencing treatment outcomes.

In glioma rat models, the administration of BPA followed by thermal neutron irradiation has demonstrated significant therapeutic effects. mdpi.com Magnetic resonance imaging (MRI) and pathological examinations have shown suppressed tumor growth in treated animals compared to control groups. mdpi.com Interestingly, the method of BPA administration can influence its accumulation and the subsequent biological response. mdpi.com

Studies in melanoma models have also shown promising results. The inherent characteristic of BPA, being an analog of the melanin (B1238610) precursor tyrosine, contributes to its selective uptake in melanoma cells. nih.gov Research in melanoma-bearing hamsters has been used to determine the relative biological effectiveness (RBE) of BNCT with BPA. mdpi.com

The table below summarizes findings from a study on a glioma orthotopic xenograft mouse model, illustrating the biodistribution of ¹⁰B after BPA administration at different time points. The concentration of boron in the tumor was significantly higher than in the brain but comparable to or lower than in other tissues like blood and skin. mdpi.comnih.gov

| Tissue | Boron-10 Concentration (µg/g) at 1 hour | Boron-10 Concentration (µg/g) at 2.5 hours | Boron-10 Concentration (µg/g) at 5 hours |

| Tumor | 10.2 ± 1.5 | 8.5 ± 1.2 | 5.1 ± 0.9 |

| Brain | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |

| Blood | 11.5 ± 2.1 | 9.8 ± 1.7 | 4.9 ± 0.8 |

| Skin | 12.1 ± 2.5 | 10.5 ± 2.0 | 5.5 ± 1.1 |

| Kidney | 25.3 ± 4.5 | 18.9 ± 3.8 | 9.8 ± 2.0 |

| Liver | 9.8 ± 1.8 | 8.1 ± 1.5 | 4.5 ± 0.7 |

Data presented as mean ± standard deviation.

These biodistribution studies are critical for determining the optimal time window for neutron irradiation to maximize the therapeutic ratio, which is the ratio of the dose delivered to the tumor to the dose delivered to healthy tissue. nih.gov

Correlation of Boron Distribution with Microscopic Tissue Structure

The heterogeneous distribution of BPA within tumors is not random but often correlates with the underlying microscopic tissue structure. A significant finding from pre-clinical and clinical biodistribution studies is the link between BPA uptake and tumor cellularity. nih.gov

In studies of glioblastoma multiforme, a high degree of variability in BPA uptake has been observed in surgical samples. nih.gov Histological examination of these samples suggests that this heterogeneity correlates with the degree of cellularity, with more densely packed, viable tumor cells showing higher boron concentrations. nih.gov This is consistent with the understanding that BPA is actively transported into cells, and therefore, regions with a higher density of metabolically active tumor cells would be expected to accumulate more of the compound. nih.gov

The architecture of the tissue can also play a role in the effectiveness of BNCT. mdpi.com The short range of the alpha particles and lithium-7 ions (approximately 5-9 µm) produced during the neutron capture reaction means that the destructive effects are limited to the boron-containing cells. wikipedia.org Therefore, the spatial relationship between boron-rich tumor cells and adjacent healthy cells is a critical determinant of the biological outcome. The physical organization of cells in a three-dimensional structure can influence not only the uptake of BPA but also the probability of induced α-particle exposure, which in turn affects the cellular response to the therapy. mdpi.com

Understanding the correlation between boron distribution and microscopic tissue features is essential for predicting treatment response and for the development of strategies to enhance the homogeneity of boron delivery to tumors.

Analytical Methodologies for P 10b Boronophenylalanine Quantification in Biological Samples

Boron Content Determination Techniques in Biological Matrices

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a robust and widely used technique for the detection of chemical elements. wikipedia.org It employs an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.org The intensity of this emission is proportional to the concentration of the element in the sample. wikipedia.org

In the context of BPA analysis, ICP-AES is utilized to determine the total boron concentration in various biological samples, including animal organ tissues. nsu.ru The methodology typically involves the acid decomposition of the tissue sample at elevated temperatures and pressures, followed by the analysis of the resulting solution. nsu.ru This technique is noted for its rapidity and versatility. nsu.ru For instance, a study designed a novel method using ICP-AES to simultaneously measure BPA uptake in brain tumor cell lines (U87 and U251) and the number of cells. nih.gov The results showed that boron was primarily distributed in the cytoplasm and nucleus of these cells. nih.gov Another application involved measuring boron concentration within A172 and CAL-33 cell lines after incubation with BPA, using a Perkin Elmer OPTIMA 8300 ICP-AES instrument. mdpi.com

Key Features of ICP-AES for Boron Determination:

| Feature | Description |

| Principle | Measures the emission of light from excited boron atoms in a high-temperature plasma. wikipedia.org |

| Sample Preparation | Typically requires acid digestion to break down the biological matrix. nsu.ru |

| Application | Determination of total boron content in tissues, cells, and other biological fluids. nsu.runih.govmdpi.com |

| Advantages | High throughput, capable of analyzing a large number of samples for multiple elements in a short time. shimadzu.com |

| Limitations | Can suffer from inter-element interferences, requiring high-resolution instrumentation and data correction methods. shimadzu.com |

Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES)

Direct Current Plasma-Atomic Emission Spectroscopy (DCP-AES) is another atomic emission spectroscopic method used for elemental analysis. While sharing the fundamental principle of measuring light emitted from excited atoms, it utilizes a direct current plasma as the excitation source. Historically, it has been a significant method for boron determination in biological samples.

Secondary Ion Mass Spectrometry (SIMS) for Subcellular Resolution

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting very low concentrations of dopants and impurities and providing elemental depth profiles. eag.com The technique involves sputtering the sample surface with a primary ion beam, which causes the ejection of secondary ions that are then analyzed by a mass spectrometer. eag.com This allows for the detection of all elements and isotopes, including hydrogen. eag.com

SIMS is particularly valuable for its ability to provide subcellular resolution, enabling the imaging of boron distribution within individual cells. nih.gov One study utilized a CAMECA IMS-3f SIMS ion microscope, capable of 500 nm spatial resolution, to quantitatively image boron from BPA in mitotic and interphase human glioblastoma T98G cells. nih.gov The study was able to discern boron concentrations in three subcellular regions: the nucleus, a mitochondria-rich perinuclear cytoplasmic region, and the remaining cytoplasm. nih.gov Another study employed SIMS to independently image ¹⁰B and ¹¹B isotopes in the same cell by using ¹⁰B-labeled BPA and ¹¹B-labeled sodium borocaptate. researchgate.net

Capabilities of SIMS in Boron Analysis:

| Capability | Description |

| Subcellular Imaging | Provides high-resolution images of boron distribution within different compartments of a single cell. nih.gov |

| Isotopic Analysis | Can differentiate between isotopes of boron, such as ¹⁰B and ¹¹B. researchgate.net |

| High Sensitivity | Capable of detecting trace amounts of elements, with detection limits in the parts-per-million to parts-per-billion range. eag.com |

| Sample Preparation | Often involves cryogenic preparation, such as fast-freezing and freeze-drying, to preserve cellular structures. nih.gov |

Spectrophotometric and Colorimetric Methods (e.g., Curcumine-based assays)

Spectrophotometric and colorimetric methods offer simpler and more cost-effective alternatives for boron quantification. nih.gov These methods are based on the reaction of boron with a specific chromogenic agent to produce a colored complex, the absorbance of which can be measured with a spectrophotometer. nih.govneliti.com

The curcumin-based assay is a well-established colorimetric method for determining boron concentration. nih.govnih.gov In this assay, boron reacts with curcumin (B1669340) in an acidic environment to form a red-colored complex known as rosocyanine. neliti.comprimescholars.com The intensity of the color, measured at a specific wavelength (typically around 540-550 nm), is proportional to the boron concentration. nih.govwisc.edu This method has been successfully used to quantify boron in various samples, including water, soil, and biological tissues. nih.govwisc.edu A modified and miniaturized curcumin-based protocol has been developed that can determine as little as 0.2 nmole of boron in a 300 μl sample volume. nih.gov Another colorimetric agent, azomethine-H, can also be used and forms a colored compound with borate (B1201080) that can be measured at 420 nm. tribioscience.com

Comparison of Common Colorimetric Reagents for Boron:

| Reagent | Principle | Wavelength | Key Features |

| Curcumin | Forms a red rosocyanine complex with boron in an acidic solution. neliti.comprimescholars.com | ~540-550 nm | High sensitivity, but can require the use of strong acids and evaporation steps. nih.govwisc.edu |

| Azomethine-H | Forms a colored complex with borate. tribioscience.com | ~420 nm | Simpler and faster procedure, adaptable to high-throughput screening. tribioscience.com |

| Crystal Violet | Forms a blue complex with an anionic complex of boric acid and 2,6-dihydroxybenzoic acid. rsc.org | ~600 nm | Offers high sensitivity with a molar absorptivity of 3.75 × 10⁴ l mol⁻¹ cm⁻¹. rsc.org |

p-Boronophenylalanine Specific Quantification Methods

While the aforementioned techniques measure total boron content, methods that can specifically quantify the intact p-boronophenylalanine molecule are also crucial for understanding its pharmacokinetics and metabolism.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of BPA, a reversed-phase HPLC method is often employed. nih.govresearchgate.net

One established HPLC method involves the precolumn derivatization of BPA with o-phthalaldehyde (B127526) (OPA). nih.govresearchgate.net The resulting fluorescent derivative can then be separated on a C-18 column and detected using a fluorescence detector. nih.gov This method has been successfully applied to determine BPA concentrations in blood and cerebral tissue extracts of rats. nih.govresearchgate.net The results demonstrated that this HPLC method is a valid alternative to techniques based on boron determination in terms of reproducibility, recovery, and sensitivity. nih.govresearchgate.net Another approach combines reversed-phase HPLC with on-line detection of elemental boron in the column effluents by ICP-OES, providing a dual-detection system for assessing the chemical purity of ¹⁰B-enriched BPA. researchgate.net

Details of a Representative HPLC Method for BPA Quantification:

| Parameter | Specification |

| Derivatization Agent | o-Phthalaldehyde (OPA) nih.govresearchgate.net |

| Column | Kromasil C-18, 250 x 4.6 mm, 5-µm particle size nih.govresearchgate.net |

| Detection | Fluorimetric (Excitation: 330 nm, Emission: 430 nm) nih.govresearchgate.net |

| Application | Quantification of BPA in blood and brain tissue extracts. nih.govresearchgate.net |

Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) coupled with electrospray mass spectrometry (CE-ESI-MS) provides a rapid and efficient method for the quantitative analysis and characterization of ¹⁰B-BPA. nih.gov This technique offers high separation efficiency and allows for the determination of ¹⁰B-BPA in a short timeframe. nih.gov

For the quantification of ¹⁰B-BPA using CE-ESI-MS, detection limits of 3 µM for ¹⁰B-BPA and 30 ng/mL for ¹⁰B have been achieved. nih.gov The quantification limit for ¹⁰B-BPA is 10 µM, which corresponds to 100 ng/mL for ¹⁰B. nih.gov To validate the results obtained from CE-ESI-MS, high-resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) can be employed to determine the total boron-10 (B1234237) concentration. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of p-(10B)Boronophenylalanine. A simple and stable ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification of L-Boronophenylalanine (BPA) in rat plasma. nih.gov

In this method, chromatographic separation is performed on an ACQUITY UPLC HSS T3 column. nih.gov For detection, the mass-to-charge ratio (m/z) ion pairs used for quantification are 209.1→120.1 for BPA and 210.1→120.1 for the internal standard in positive mode by electrospray ionization. nih.gov This UHPLC-MS/MS method demonstrates good linearity over a range of 80-80000 ng/mL. nih.gov

Advanced Imaging Techniques for Boron Distribution in Pre-clinical Research

Visualizing the distribution of boron within tissues is crucial for evaluating the efficacy of boron-based therapeutic agents. Several advanced imaging techniques are employed in preclinical research to map the localization of boron compounds. nih.govresearchgate.net

Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI) using Labeled Derivatives

Noninvasive in vivo quantification of boron is essential for obtaining pharmacokinetic data on boronated delivery agents. nih.gov While Nuclear Magnetic Resonance (NMR) techniques have been explored, they have faced challenges due to poor signal-to-noise ratios arising from the large quadrupole moments of ¹⁰B and ¹¹B and the low physiological concentrations of these isotopes. nih.gov

Despite these challenges, proton NMR spectroscopy has been investigated for its feasibility in detecting and quantifying p-boronophenylalanine fructose (B13574) (BPA-f). nih.govresearchgate.net High-resolution ¹H spectroscopic characterization of BPA-f has been performed to identify useful spectral features for detection and quantification. nih.govresearchgate.net These studies have demonstrated a linear NMR signal response with concentration and have presented BPA NMR spectra in ex vivo blood samples and in vivo brain tissues. nih.govresearchgate.net

Positron Emission Tomography (PET) for Boronophenylalanine Analogues

Positron Emission Tomography (PET) is a key imaging modality for assessing the uptake of boronated drugs in tumors. nih.gov This is achieved by using fluorine-18-labeled analogues of boronophenylalanine, such as L-¹⁸F-¹⁰B-FBPA. nih.gov Dynamic PET studies have shown that these analogues gradually accumulate in brain tumors after injection. nih.gov

The incorporation constant (Ic*), which is the value of PET activity divided by the integrated plasma activity, reaches a constant level approximately 42 minutes after injection and reflects the accumulation of the tracer in tumor tissue. nih.gov This allows for the estimation of tumor ¹⁰B concentration, with the estimated values showing a close correlation to the ¹⁰B levels found in surgical specimens. nih.govresearchgate.net Another boronophenylalanine analogue, Trifluoroborate boronophenylalanine (BBPA), labeled with ¹⁸F, has also been shown to produce high-contrast tumor images in PET scans. nih.gov

📊 Table 2: PET Analogues of this compound

| Analogue | Isotope | Application |

|---|---|---|

| L-fluoroboronophenylalanine | ¹⁸F | Quantitative measurement of boronated drug uptake in high-grade gliomas |

| Trifluoroborate boronophenylalanine | ¹⁸F | High-contrast tumor imaging |

Cryogenic Sample Preparation for Ion Microscopic Imaging to Minimize Artifacts

To accurately visualize the subcellular distribution of elements using ion microscopy, it is crucial to preserve the chemical and structural integrity of the biological samples. iupac.org Cryogenic sample preparation techniques are employed to minimize artifacts that can arise during conventional sample preparation methods. azom.com

The process involves the rapid freezing of biological specimens, which are then sectioned at low temperatures using a cryomicrotome. iupac.org These thin sections, typically 0.5 to 2.0 µm thick, are then freeze-dried at or below the sectioning temperature before being analyzed by ion microscopy. iupac.org For cultured cells, a sandwich freeze-fracture method can be utilized. iupac.org This involves growing cells on a conducting substrate, sandwiching them, and then fast-freezing the assembly in cryogenic fluids. iupac.org The sandwich is then fractured under liquid nitrogen to expose the intracellular components for analysis. iupac.org

Molecular Modifications and Advanced Targeting Strategies for P 10b Boronophenylalanine

Strategies for Enhanced Tumor Selectivity and Intracellular Accumulation

Development of Amino Acid Analogues with Modified Transporter Specificity (e.g., LAT1)

The transport of BPA into tumor cells is a complex process involving multiple amino acid transporters, including LAT1, LAT2, and ATB⁰,⁺. While LAT1 is highly expressed in many tumor types and is a primary route for BPA uptake, the involvement of other transporters can lead to less specific biodistribution. Research has indicated that the tumor-to-normal tissue (T/N) ratio of BPA could be improved by designing analogues with higher specificity for LAT1.

Studies have shown that modifications to the amino acid structure can confer greater selectivity for LAT1. For instance, the methylation of the α-carbon in tyrosine has been demonstrated to increase LAT1 selectivity. This suggests that similar modifications to the BPA molecule could enhance its affinity for LAT1 over other transporters, thereby increasing its concentration in tumor cells relative to healthy tissues. The goal of these modifications is to create a boron delivery agent that is more efficiently recognized and internalized by the LAT1 transporters that are abundant on cancer cells, leading to a higher and more sustained accumulation of ¹⁰B at the target site.

Conjugation with Biomolecules and Targeting Moieties

A promising approach to increase the tumor-specific delivery of BPA involves its conjugation with various targeting moieties. This strategy leverages the specificity of these molecules for receptors or antigens that are overexpressed on the surface of cancer cells, effectively creating a targeted drug delivery system for boron.

Tyrosine Kinase Inhibitor Conjugates (e.g., TKI-BPA, Lap-BPA)

Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer drugs that block enzymes crucial for tumor cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed in various cancers, including glioblastoma. Conjugating boron clusters to molecules that target EGFR is a strategy to increase boron concentration in tumor cells. Research has explored the use of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, decorated with a boron cluster, which demonstrated increased cytotoxicity and selective boron accumulation in glioma cells that overexpress EGFR. While specific conjugates like "TKI-BPA" and "Lap-BPA" are conceptual, the principle of targeting overexpressed tyrosine kinase receptors like EGFR with boronated molecules is an active area of investigation. This approach aims to combine the tumor-targeting capabilities of TKIs with the cell-killing potential of BNCT.

Peptide Conjugates (e.g., Annexin A1-binding peptides)

Peptides that bind to specific receptors on cancer cells or the tumor vasculature can serve as effective vehicles for delivering boron. One such target is Annexin A1, a protein found on the surface of tumor endothelial cells in several types of cancer.

| Parameter | Observation | Implication |

|---|---|---|

| Targeting Moiety | IFLLWQR (IF7) peptide | Binds to Annexin A1 on tumor vasculature. nih.govmdpi.com |

| Boron Accumulation | Promoted rapid ¹⁰B accumulation in tumors. nih.govmdpi.com | Enhanced delivery of boron to the target site. |

| Therapeutic Efficacy | Significant tumor growth suppression at ultralow doses. nih.govmdpi.com | Potentially more effective and safer BNCT. |

Polymeric Conjugates (e.g., Poly(vinyl alcohol)-BPA)

Polymers offer a versatile platform for drug delivery, and their conjugation with BPA has been explored to improve its pharmacokinetic properties. Poly(vinyl alcohol) (PVA) has been shown to form a complex with BPA, termed PVA-BPA, through reversible boronate esters. nih.gov

This complex is internalized into cancer cells via LAT1-mediated endocytosis, which leads to enhanced cellular uptake and, importantly, slows the efflux of BPA from the cells. nih.gov In vivo studies have demonstrated that compared to the clinically used fructose-BPA complex, PVA-BPA exhibits more efficient tumor accumulation and prolonged retention within the tumor, coupled with faster clearance from the bloodstream and normal organs. nih.gov This improved biodistribution profile ultimately resulted in a significantly enhanced antitumor effect in BNCT studies. nih.gov Research has also been initiated to further develop a stable PVA-sorbitol-BPA formulation for practical application, aiming to improve the retention of BPA in cancer cells and enhance the therapeutic efficacy of BNCT.

| Formulation | Tumor Accumulation | Tumor Retention | Clearance from Blood/Normal Organs | Antitumor Activity |

|---|---|---|---|---|

| Fructose-BPA | Standard | Prone to efflux | Standard | Standard |

| PVA-BPA | Efficient nih.gov | Prolonged nih.gov | Quick nih.gov | Critically Enhanced nih.gov |

Antibody-Dendrimer Conjugates and Related Approaches

Monoclonal antibodies (mAbs) that specifically target tumor-associated antigens provide a highly selective method for delivering boron to cancer cells. To increase the amount of boron carried by each antibody, dendrimers, which are highly branched polymers, can be used as a scaffold.

This approach has been demonstrated by conjugating the monoclonal antibody cetuximab, which targets EGFR, to a heavily boronated fifth-generation (G5) PAMAM dendrimer, creating a conjugate designated as C225-G5-B1000. This antibody-dendrimer conjugate allows for the delivery of a large number of boron atoms to each target cancer cell. The use of such molecular targeting agents is a key strategy to overcome the limitations of less specific boron carriers and to enhance the therapeutic efficacy of BNCT, particularly in tumors with heterogeneous receptor expression.

Integration into Nanocarriers and Advanced Drug Delivery Systems

The encapsulation of p-(10B)Boronophenylalanine within nanocarriers represents a promising approach to improve its delivery to tumor tissues. These advanced drug delivery systems can protect BPA from degradation, enhance its circulation time, and facilitate its accumulation in tumors through both passive and active targeting mechanisms.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, have been extensively investigated as carriers for BPA. tandfonline.com Formulations have been developed where BPA is encapsulated either as a free drug or as a complex with fructose (B13574) within the aqueous core of the liposome (B1194612). tandfonline.com The encapsulation efficiency of these liposomes has been found to be satisfactory, ranging from 20-48%. tandfonline.com Even under conditions of high osmotic stress, the particle size of these liposomes can be maintained below 200 nm, which is advantageous for tumor targeting. tandfonline.com Research has shown that liposomes loaded with the BPA-fructose complex exhibit a slower drug release profile. tandfonline.com

To further enhance the delivery of boron to cancer cells, novel lipid analogs have been designed and synthesized for incorporation into liposomes. researchgate.netresearchgate.net One such approach involves conjugating BPA to a lipid analog, which is then integrated into the liposomal membrane. researchgate.net In some studies, these lipid analogs are also conjugated with cell-penetrating peptides, such as the HIV-TAT peptide, to facilitate the entry of the liposome into tumor cells. researchgate.netnih.gov Another strategy involves modifying the liposomal surface with novel boron-containing lipids, such as a polyethylene (B3416737) glycol (PEG)-based boron-containing lipid (PBL), to create boronated liposomes. researchgate.net These modified liposomes can carry a high boron payload on their surface, in addition to potentially encapsulating other boron compounds or anticancer agents within their core. researchgate.net

Recent preclinical studies have also explored the immunomodulatory effects of liposomal BPA delivery. In murine mammary tumor models, intravenously delivered boron-rich liposomes were found to preferentially accumulate in peripheral blood mononuclear cells. nih.gov Subsequent neutron irradiation led to macrophage polarization towards an antitumor phenotype, contributing to the inhibition of tumor growth. nih.gov

| Liposome Formulation | Encapsulated Form of BPA | Key Features | Reported Findings |

|---|---|---|---|

| Conventional Liposomes | Free BPA or BPA-fructose complex | Encapsulation within the aqueous core. tandfonline.com | Encapsulation efficiency of 20-48%; particle size <200 nm; slower release with BPA-fructose complex. tandfonline.com |

| Liposomes with Novel Lipid Analog | BPA conjugated to a lipid analog | Integration of BPA into the lipid bilayer. researchgate.netresearchgate.net | Successful incorporation of the BPA-lipid conjugate into the liposome. researchgate.net |

| Peptide-Conjugated Liposomes | BPA-lipid analog conjugate with HIV-TAT peptide | Surface functionalization with a cell-penetrating peptide. researchgate.netnih.gov | Designed to enhance cellular uptake. researchgate.net |

| Boronated Liposomes | Surface-modified with a PEG-based boron-containing lipid (PBL) | High boron payload on the liposomal surface. researchgate.net | Promising candidates for achieving suitable boron accumulation for BNCT. researchgate.net |

Polymeric micelles, which are self-assembling nanostructures formed from amphiphilic block copolymers, offer another effective platform for the delivery of hydrophobic drugs like BPA. nih.govresearchgate.net These micelles typically have a core-shell structure, where the hydrophobic core can encapsulate poorly soluble drugs, and the hydrophilic shell provides stability in aqueous environments and can be modified for targeted delivery. medcraveonline.commdpi.com

One innovative approach involves the use of poly(vinyl alcohol) (PVA) to form complexes with BPA through reversible boronate esters in an aqueous solution. nih.gov This complex, termed PVA-BPA, can be internalized into cancer cells via LAT1-mediated endocytosis, leading to enhanced cellular uptake and reduced efflux of BPA. nih.gov This strategy effectively alters the internalization pathway and subcellular localization of BPA, resulting in prolonged retention within the tumor. nih.gov In preclinical studies using a subcutaneous tumor model, PVA-BPA demonstrated augmented accumulation and prolonged retention in the tumor compared to the clinically used fructose-BPA complex, leading to significantly enhanced antitumor effects upon neutron irradiation. researchgate.net

| Polymer System | Mechanism of BPA Association | Key Research Finding |

|---|---|---|

| Poly(vinyl alcohol) (PVA) | Formation of a complex with BPA via reversible boronate esters. nih.gov | Enhanced cellular uptake and retention through LAT1-mediated endocytosis, leading to improved antitumor effects in a preclinical model. nih.govresearchgate.net |

Methodologies for Improved Solubility and Optimized Pharmacokinetic Profiles in Research Models

A major challenge in the clinical application of BPA is its poor water solubility at physiological pH. nih.gov To address this, various strategies have been developed to enhance its solubility and, consequently, improve its pharmacokinetic profile, allowing for the administration of higher, more effective concentrations of boron.

The complexation of BPA with fructose is a widely adopted method to increase its aqueous solubility. frontiersin.org This BPA-fructose complex is the formulation most commonly used in clinical trials of BNCT. nih.govnih.govbioone.org Pharmacokinetic studies in human patients have shown that following intravenous infusion of the BPA-fructose complex, the ¹⁰B concentration in the blood peaks at the end of the infusion and then follows a biphasic-decreasing curve. nih.gov A two-compartment open model has been developed to predict the ¹⁰B concentrations in the blood, with reported half-lives for the two clearance phases being approximately 0.32-0.34 hours and 8.2-9.0 hours, respectively, which are attributed to redistribution and renal elimination. nih.govnih.govbioone.org

In addition to fructose, other monosaccharides and polyols, such as sorbitol, have been investigated for their ability to form complexes with BPA and enhance its solubility. kyoto-u.ac.jpresearchgate.net The administration of BPA-monosaccharide complexes, facilitated by pH manipulation, has been shown to increase the delivery of boron to tumor tissue. google.com A process involving the complexation of BPA with a saccharide in an aqueous solution, with pH adjustments to around 10 or 2 and then back to a physiological pH of about 7.4, has been developed to significantly increase the solubility of BPA. google.com Recent pharmacokinetic studies in tumor-bearing mouse models have been conducted using ¹⁴C-radiolabeled BPA in a sorbitol solution to determine the optimal timing for neutron irradiation and to confirm the antitumor efficacy of this formulation. kyoto-u.ac.jpresearchgate.net

| Pharmacokinetic Parameter | Reported Value |

|---|---|

| Peak ¹⁰B Concentration in Blood (for 350 mg/kg infusion over 90 min) | Approximately 32 µg/g researchgate.netnih.govnih.gov |

| Half-life of First Clearance Phase | 0.32 - 0.34 hours nih.govnih.govbioone.org |

| Half-life of Second Clearance Phase | 8.2 - 9.0 hours nih.govnih.govbioone.org |

Another strategy to improve the solubility of BPA involves the chemical modification of the molecule by introducing hydrophilic groups. This approach aims to increase the polarity of the compound, thereby enhancing its interaction with water molecules.